3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
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Overview
Description
3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a fluorine atom, a methoxy group, and a thiazole ring, allows it to participate in diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions.
Introduction of the fluorine and methoxy groups: This step involves the substitution reactions where fluorine and methoxy groups are introduced onto the benzene ring.
Coupling reaction: The final step involves coupling the thiazole derivative with the benzamide moiety under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization and chromatography to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxy aniline
- 4-fluoro-N-(3-nitrobenzylidene)aniline
- 2-methoxy-4-(3-pyridinyloxy)aniline methanesulfonate
- 4-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride
Uniqueness
3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its thiazole ring, in particular, contributes to its bioactivity and potential therapeutic applications .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-11-20-16(10-24-11)13-5-3-4-6-15(13)21-18(22)12-7-8-17(23-2)14(19)9-12/h3-10H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLKIQZTQVPDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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